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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers, scientists, and drug development professionals processing SU-8
photoresist in a hon-cleanroom setting.

Troubleshooting Guide

This guide addresses common issues encountered during SU-8 processing outside of a
cleanroom.

Issue: Poor SU-8 Adhesion to the Substrate

Q1: My SU-8 patterns are lifting off or delaminating from the glass/silicon substrate after
development. What are the possible causes and solutions?

Al: Poor adhesion is a frequent challenge, especially in environments with fluctuating humidity.
Several factors can contribute to this issue:

e Inadequate Substrate Cleaning and Preparation: Contaminants or moisture on the substrate
surface can severely hinder adhesion.

o Solution: Implement a thorough cleaning protocol. For glass slides, this can involve
sonication in acetone and isopropy! alcohol (IPA), followed by a dehydration bake on a hot
plate at 200°C for at least 5 minutes.[1][2] For silicon wafers, a piranha etch or RCA clean
followed by a dehydration bake is effective.[3]
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« Insufficient Dehydration Bake: Any residual moisture on the substrate will compromise
adhesion.[3]

o Solution: Ensure the dehydration bake is performed immediately before SU-8 coating. A
bake at 150°C for 15-30 minutes is a good starting point.[4][5]

o Lack of Adhesion Promoter: For some substrates, especially glass, an adhesion promoter is
highly recommended.

o Solution: Consider using an adhesion promoter like Omnicoat or AP300.[6][7][8] These are
applied to the substrate before the SU-8 coating.

e Sub-optimal Baking Parameters: Incorrect soft bake or post-exposure bake (PEB) can lead
to stress in the SU-8 film, causing delamination.

o Solution: Use a ramp-up and ramp-down temperature profile for your baking steps to
minimize thermal stress.[9] Avoid rapid cooling after the PEB.[10]

e Under-exposure: Insufficient UV exposure can result in incomplete cross-linking at the SU-
8/substrate interface, leading to lift-off during development.[11]

o Solution: Increase your exposure dose. It is advisable to perform a dose test to determine
the optimal exposure energy for your specific SU-8 thickness and substrate.

Issue: Cracking or Peeling of the SU-8 Film

Q2: My SU-8 film is cracking, either after baking or during development. What could be the
cause?

A2: Cracking is typically a result of excessive stress within the SU-8 layer.

o Thermal Stress: Rapid heating or cooling during the baking steps is a primary cause of
cracking.[10][12]

o Solution: Employ gradual temperature ramps for both heating and cooling during the soft
bake and PEB.[9] A ramp rate of 5-10°C/minute is often recommended.[10] For thick films
(= 50 pm), allowing the substrate to cool down slowly on the hotplate is crucial.[10]
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o Over-baking: Excessive baking times or temperatures can make the SU-8 film brittle.[10]

o Solution: Optimize your baking times and temperatures according to the thickness of your
SU-8 layer. Refer to the manufacturer's datasheet as a starting point and adjust as
needed.

o Under-exposure: Insufficient cross-linking can lead to a weaker film that is more susceptible
to cracking.

o Solution: Increase the UV exposure dose. A hard bake after development can also help to
anneal surface cracks.[4][13]

Issue: Inconsistent or Incomplete Development

Q3: After developing, | see a milky white residue on my substrate, or some unexposed SU-8
remains. What's going wrong?

A3: Development issues often point to problems with the exposure or the development process
itself.

e Under-development: The unexposed SU-8 has not been completely removed.

o Solution: Increase the development time.[4] Gentle agitation during development can
improve its effectiveness.[4] If a white film appears after rinsing with IPA, it indicates that
more development is needed.[2][4]

o Under-exposure: If the SU-8 is not sufficiently cross-linked, it can be difficult to develop
cleanly.

o Solution: Increase the UV exposure dose.[11]

o Stale Developer: The developer solution can lose its effectiveness over time.

o Solution: Use fresh SU-8 developer for each batch of substrates.

Issue: Particle Contamination
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Q4: I'm seeing dust and other particles embedded in my SU-8 structures. How can | minimize
this without a cleanroom?

A4: Particle contamination is a major challenge in a non-cleanroom environment. While
complete elimination is difficult, significant reduction is possible.

o Work Area: Designate a specific, clean area for your SU-8 processing.

o Solution: Regularly wipe down surfaces with IPA. Consider using a benchtop laminar flow
hood to create a localized clean environment.

e Substrate and Resist Handling: Minimize the exposure of your substrates and the SU-8
resist to the ambient environment.

o Solution: Keep substrates covered in clean petri dishes whenever possible. After
dispensing the SU-8, promptly move to the spin coater and cover it during operation. Allow
the SU-8 bottle to sit for bubbles to dissipate before use.[10]

» Personal Practices: Your actions can introduce particles.

o Solution: Wear nitrile gloves and a lab coat. Avoid wearing clothing that sheds a lot of
fibers. Minimize movement around your workspace during critical steps like spin coating.

Frequently Asked Questions (FAQs)

Q5: Can | achieve reliable SU-8 structures without a cleanroom?

A5: Yes, with careful optimization of your process and attention to cleanliness, it is possible to
fabricate well-defined SU-8 microstructures in a non-cleanroom facility.[1][9] Key considerations
are mitigating particle contamination and controlling environmental factors like temperature and
humidity.

Q6: How does humidity affect SU-8 processing?

A6: High humidity can be detrimental to SU-8 processing. It can lead to moisture absorption on
the substrate, causing poor adhesion.[14] It's recommended to work in a controlled
environment with low humidity if possible. A dehydration bake of the substrate is a critical step
to mitigate the effects of humidity.[1]
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Q7: What is the purpose of the two-step soft bake (65°C and 95°C)?

A7: The two-step soft bake is designed to gently evaporate the solvent from the SU-8 film. The
initial bake at 65°C allows for a slow, controlled evaporation, which improves coating uniformity
and adhesion.[1] The subsequent bake at 95°C densifies the film.[1] This gradual process
helps to reduce stress in the SU-8 layer.[1]

Q8: What is a hard bake, and is it always necessary?

A8: A hard bake is an optional final baking step performed after development, typically at
temperatures between 150°C and 250°C.[4][10] It is recommended if the SU-8 structure is a
permanent part of the final device or will undergo further thermal processing.[10] A hard bake
can improve the mechanical and chemical stability of the SU-8 and can help to anneal any
surface cracks that may have formed.[4][12][13]

Data Presentation

Table 1: SU-8 Spin Coating Parameters (Example for SU-8 2000 Series)

SU-8 Type Target Thickness (pm) Spin Speed (rpm)
SU-8 2002 2 3000
SU-8 2005 5 3000
SU-8 2015 15 2000
SU-8 2025 25 2000
SU-8 2050 50 2000
SU-8 2075 75 1500
SU-8 2100 100 1000

Note: These are starting point values and may need to be adjusted based on your specific
equipment and environmental conditions. Data compiled from multiple sources.[4][15][16]

Table 2: Recommended Baking Times and Exposure Doses

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.mdpi.com/2072-666X/5/3/738
https://www.mdpi.com/2072-666X/5/3/738
https://www.mdpi.com/2072-666X/5/3/738
https://cleanroom.byu.edu/su-8-information-page
https://www.cnfusers.cornell.edu/sites/default/files/Equipment-Resources/SU8%20processing%20suggestions.pdf
https://www.cnfusers.cornell.edu/sites/default/files/Equipment-Resources/SU8%20processing%20suggestions.pdf
https://cleanroom.byu.edu/su-8-information-page
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
https://repository.upenn.edu/bitstreams/adda78d0-ce61-4fb5-bbae-48ccb8cc5390/download
https://cleanroom.byu.edu/su-8-information-page
https://www.seas.upenn.edu/~nanosop/documents/SU8_2002-2025.pdf
https://www.scribd.com/document/644313679/SU8-2002-2025
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

SU-8 Soft Bake Soft Bake Exposure PEB @ PEB @ Developm
Thicknes @ 65°C @ 95°C Dose 65°C 95°C ent Time
S (um) (min) (min) (mJicm?) (min) (min) (min)

1-10 1-3 2-5 100-150 1 1-2 1-3

10-50 3-5 5-15 150-300 1-3 3-7 3-8

50-100 5-10 15-30 300-500 3-5 7-15 8-15

>100 10-15 30-60 >500 5-10 15-30 15-30

Note: These are approximate values and should be optimized for your specific process. Data
compiled from multiple sources.[2][4][10][16][17]

Experimental Protocols
Detailed Methodology for SU-8 Processing on Glass Substrates
¢ Substrate Cleaning:
o Place glass slides in a beaker and sonicate in acetone for 10 minutes.
o Rinse with IPA.
o Dry the slides with a nitrogen stream.
e Dehydration Bake:
o Place the clean, dry slides on a hot plate at 200°C for at least 5 minutes.[1]

e SU-8 Deposition (Spin Coating):

o

Allow the substrate to cool to room temperature.

o

Center the substrate on the spin coater chuck.

[¢]

Dispense an appropriate amount of SU-8 onto the center of the substrate.

[¢]

Initiate a two-step spin cycle:
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» Spread cycle: 500 rpm for 7 seconds (acceleration 300 rpm/s).[1]

» Spin cycle: Adjust rotational speed (e.g., 1000-3000 rpm) for 30 seconds to achieve the
desired thickness (acceleration 300 rpm/s).[1]

o Soft Bake:

[e]

Place the coated substrate on a level hot plate.

o

Ramp the temperature to 65°C and hold for the time specified in Table 2.

[¢]

Ramp the temperature to 95°C and hold for the time specified in Table 2.

[e]

Allow the substrate to cool slowly to room temperature.
e UV Exposure:
o Place the photomask in close contact with the SU-8 surface.

o Expose the substrate to UV light (i-line, 365 nm is optimal) with the appropriate dose from
Table 2.[15][18]

o Post-Exposure Bake (PEB):

[e]

Place the exposed substrate on a level hot plate.

[e]

Ramp the temperature to 65°C and hold for the time specified in Table 2.

o

Ramp the temperature to 95°C and hold for the time specified in Table 2.

[¢]

Allow the substrate to cool slowly to room temperature.

o Development:

o Immerse the substrate in SU-8 developer.

o Agitate gently for the time specified in Table 2.
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o Rinse thoroughly with IPA. If a white residue appears, continue developing for another 1-2
minutes.[2][4]

o Dry with a nitrogen stream.

o Hard Bake (Optional):
o Place the developed substrate on a hot plate.
o Ramp the temperature to 150°C - 200°C and hold for 15-30 minutes.[4][13]

o Allow to cool slowly to room temperature.

Visualizations

Preparation Coating & Baking Patterning Finalization
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Caption: Experimental workflow for SU-8 processing.
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ion: Troubleshooting decision tree for common SU-8 issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: SU-8 Processing in a Non-
Cleanroom Environment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#su-8-processing-in-a-non-cleanroom-
environment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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